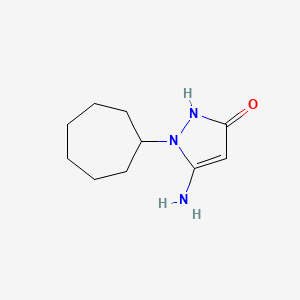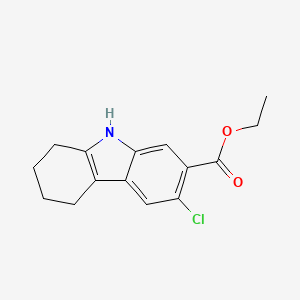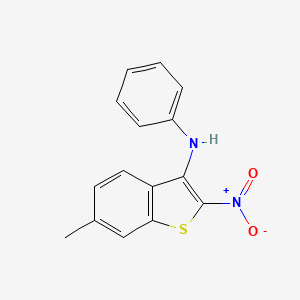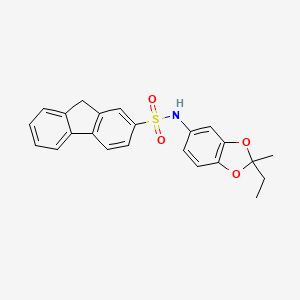
5-amino-1-cycloheptyl-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-cycloheptyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-cycloheptyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazolone derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 5-amino-1-cycloheptyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated pyrazolone derivatives.
科学的研究の応用
5-amino-1-cycloheptyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-amino-1-cycloheptyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.
類似化合物との比較
Aminophenazone: A pyrazolone derivative with analgesic and anti-inflammatory properties.
Phenylbutazone: Another pyrazolone derivative used as an anti-inflammatory drug.
Antipyrine: A pyrazolone compound with analgesic and antipyretic effects.
Uniqueness: 5-amino-1-cycloheptyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its cycloheptyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
3-amino-2-cycloheptyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H17N3O/c11-9-7-10(14)12-13(9)8-5-3-1-2-4-6-8/h7-8H,1-6,11H2,(H,12,14) |
InChIキー |
NEWWILGCPVTYCU-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)N2C(=CC(=O)N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-({2-[(methoxycarbonyl)amino]-1,3-thiazol-5-yl}methyl)piperidine-4-carboxylate](/img/structure/B15004630.png)
![Nonyl 2-[(4-cyano-6-{[2-(nonyloxy)-2-oxoethyl]amino}-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B15004642.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15004648.png)
![4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine](/img/structure/B15004650.png)
![5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one](/img/structure/B15004651.png)
![2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol](/img/structure/B15004664.png)

![4-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B15004678.png)
![N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B15004679.png)
![7-(1,3-benzodioxol-5-yl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15004681.png)

![3-acetyl-6-methyl-2-[(4-phenoxyphenyl)amino]-4H-pyran-4-one](/img/structure/B15004709.png)
